(2-Methoxypyridin-4-yl)methanamine CAS number
(2-Methoxypyridin-4-yl)methanamine CAS number
An In-depth Technical Guide to (2-Methoxypyridin-4-yl)methanamine for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
Abstract
This technical guide provides an in-depth exploration of (2-Methoxypyridin-4-yl)methanamine, a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Identified by its CAS Number 148900-69-0 , this compound serves as a versatile scaffold for synthesizing a wide array of biologically active molecules, particularly in the realm of neuroscience and oncology.[1][2] This document details its physicochemical properties, outlines a validated synthetic protocol, discusses its characterization, and explores its applications, grounded in established scientific literature. It is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic programs.
Core Compound Identification and Properties
(2-Methoxypyridin-4-yl)methanamine is a substituted pyridine derivative featuring a methoxy group at the 2-position and a methanamine group at the 4-position. This unique arrangement of functional groups—a nucleophilic primary amine and an electron-donating methoxy group on a pyridine core—makes it a highly valuable intermediate for creating complex molecular architectures.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 148900-69-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [2][3] |
| Molecular Weight | 138.17 g/mol | [2] |
| Boiling Point | 240.6 °C at 760 mmHg | [2] |
| MDL Number | MFCD09054679 | [2] |
| Storage Conditions | 2-8°C, protect from light, store in a dry, sealed environment | [2] |
Synthesis and Purification: A Validated Protocol
The synthesis of (2-Methoxypyridin-4-yl)methanamine typically involves the reduction of a nitrile or a related functional group at the 4-position of the 2-methoxypyridine ring. The following protocol describes a common and reliable method starting from 2-methoxy-4-cyanopyridine.
Causality in Experimental Design:
The choice of lithium aluminum hydride (LAH) as the reducing agent is deliberate; it is a potent hydride donor capable of efficiently reducing the polar carbon-nitrogen triple bond of the nitrile to a primary amine without affecting the aromatic pyridine ring or the methoxy ether group. The use of anhydrous THF is critical as LAH reacts violently with water. The sequential addition at low temperature (0 °C) controls the exothermic reaction, while the subsequent reflux ensures the reaction proceeds to completion. The workup procedure with sequential addition of water and NaOH is a standard Fieser workup, designed to quench excess LAH and precipitate aluminum salts as a filterable solid, simplifying purification.
Detailed Experimental Protocol: Reduction of 2-methoxy-4-cyanopyridine
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Reaction Setup: A dry 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
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Reagent Addition: Anhydrous tetrahydrofuran (THF, 200 mL) is added to the flask, followed by the careful, portion-wise addition of lithium aluminum hydride (LAH) (1.2 eq). The resulting suspension is cooled to 0 °C in an ice bath.
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Substrate Introduction: 2-methoxy-4-cyanopyridine (1.0 eq) is dissolved in 50 mL of anhydrous THF and added dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
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Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux for 4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching: The flask is cooled back to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
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Workup and Isolation: The mixture is stirred vigorously for 1 hour, allowing a granular precipitate to form. The solid aluminum salts are removed by filtration through a pad of Celite, and the filter cake is washed with THF.
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Purification: The combined organic filtrates are concentrated under reduced pressure. The resulting crude oil is purified by vacuum distillation or silica gel column chromatography to yield (2-Methoxypyridin-4-yl)methanamine as a pure product.
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for (2-Methoxypyridin-4-yl)methanamine.
Applications in Drug Discovery and Medicinal Chemistry
The primary value of (2-Methoxypyridin-4-yl)methanamine lies in its role as a versatile intermediate. The primary amine serves as a crucial handle for introducing the pyridine scaffold into larger molecules via amide bond formation, reductive amination, or the synthesis of various heterocyclic systems.
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Scaffold for Bioactive Molecules: This compound is a key precursor for substances with potential biological activity, especially in neuroscience research. Its structure is incorporated into molecules designed to interact with receptors in the central nervous system.[2]
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Building Block in Oncology: The methoxypyridine motif is present in numerous kinase inhibitors. Research into novel PI3K/mTOR dual inhibitors and PLK4 inhibitors for cancer therapy has utilized related methoxypyridine sulfonamide and aminopyrimidine scaffolds, highlighting the importance of this structural class.[4][5]
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Intermediate for Complex Heterocycles: It is a foundational material for constructing more complex heterocyclic systems, which are central to the pharmaceutical industry.[2] The amine can be used in reactions to form amides or imines, leading to a diverse range of derivatives for pharmacological screening.[2]
Illustrative Reaction Pathway
Caption: Key synthetic routes from the primary amine functional group.
Safety, Handling, and Storage
Proper handling of (2-Methoxypyridin-4-yl)methanamine is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not detailed in the provided results, data from closely related aminopyridines and methoxypyridines can be used to establish a reliable safety profile.[6][7]
Trustworthiness Through Self-Validation: The protocols described below constitute a self-validating system. Adherence to these handling procedures inherently minimizes exposure and risk, ensuring operator safety and experimental integrity.
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Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses with side shields or goggles).[6][8]
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[6][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[6]
Table 2: Summary of Potential Hazards (based on related compounds)
| Hazard Class | Pictogram | Hazard Statement |
| Acute Toxicity | 💀 | H301/311: Toxic if swallowed or in contact with skin |
| Skin Corrosion/Irritation | ❗ | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | ❗ | H319: Causes serious eye irritation |
| Respiratory Irritation | ❗ | H335: May cause respiratory irritation |
Note: Hazard statements are inferred from structurally similar compounds and should be confirmed with the supplier-specific SDS.
Conclusion
(2-Methoxypyridin-4-yl)methanamine (CAS: 148900-69-0) is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its defined structure, coupled with the high reactivity of its primary amine, provides a reliable entry point for the synthesis of novel compounds targeting a range of therapeutic areas. This guide provides the foundational knowledge—from synthesis to safe handling—required for its effective utilization in the laboratory. By understanding the causality behind the protocols and the potential of its application, researchers can confidently integrate this building block into their discovery workflows.
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